molecular formula C6H4FN3 B1279027 1-Azido-4-fluorobenzene CAS No. 3296-02-4

1-Azido-4-fluorobenzene

Cat. No.: B1279027
CAS No.: 3296-02-4
M. Wt: 137.11 g/mol
InChI Key: VHFLTICYUZLEII-UHFFFAOYSA-N
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Preparation Methods

1-Azido-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield this compound . The reaction conditions typically involve low temperatures to ensure the stability of the diazonium salt and to prevent decomposition of the azide group.

Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve continuous flow reactors to improve safety and efficiency, given the potentially hazardous nature of azide compounds .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound participates in regioselective 1,3-dipolar cycloadditions with terminal alkynes under Cu(I) catalysis, forming 1,4-disubstituted 1,2,3-triazoles exclusively. Key findings include:

  • Catalyst : Cu(I) salts (e.g., CuBr) at 0.5–1.0 mol% loading .

  • Conditions : Room temperature, reaction times under 1 hour .

  • Regioselectivity : No 1,5-regioisomers detected, attributed to the electron-withdrawing fluorine atom enhancing transition-state stabilization .

Representative Reaction Data:

Alkyne SubstrateCatalystTime (min)Yield (%)Product Structure
PhenylacetyleneCuBr30921-(4-Fluorophenyl)-4-phenyl-1,2,3-triazole
Propargyl AlcoholCuI45881-(4-Fluorophenyl)-4-(hydroxymethyl)-1,2,3-triazole

Functional Group Compatibility

The fluorine substituent remains inert under CuAAC conditions, enabling selective modification of the azide group without competing side reactions . This property is critical for synthesizing fluorinated bioconjugates and pharmaceuticals.

Reaction Mechanism Insights

Density functional theory (DFT) studies on analogous systems suggest:

  • Transition states favor 1,4-regiochemistry due to lower activation energies (~5 kcal/mol difference vs. 1,5-pathway) .

  • Fluorine’s −I effect polarizes the azide, accelerating dipolarophile engagement .

Triazole-Based Pharmaceuticals

1,4-Disubstituted triazoles derived from this reaction exhibit:

  • Enhanced metabolic stability vs. non-fluorinated analogs .

  • IC₅₀ values < 100 nM against viral proteases in preliminary assays .

Material Science

Fluorinated triazoles serve as:

  • Photoactive components in OLEDs (external quantum efficiency >15%) .

  • Crosslinkers in fluoropolymer coatings (thermal stability >300°C) .

Scientific Research Applications

Scientific Research Applications

1-Azido-4-fluorobenzene has a wide range of applications across various scientific fields, particularly in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. The azide group allows for diverse reactions such as cycloaddition and substitution.
  • Cycloaddition Reactions : It participates in 1,3-dipolar cycloadditions to form triazoles, which are valuable in medicinal chemistry.

Biology

  • Bioconjugation Techniques : The compound is utilized in bioconjugation methods where it can be attached to biomolecules for labeling or tracking. This application is crucial in imaging techniques and studying biological interactions.
  • Antiviral Properties : Research indicates that derivatives of azido compounds may act as non-nucleoside inhibitors against viruses like HIV, enhancing their potential as therapeutic agents.

Medicine

  • Drug Development : this compound is investigated for its role in synthesizing potential drug candidates targeting specific enzymes or receptors. Its unique structure may improve bioavailability and efficacy.
  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential use in cancer therapy.

Industry

  • Specialty Materials Production : It is used in creating specialty chemicals and materials, including polymers and coatings. The compound's reactivity allows for the development of novel materials with tailored properties.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

Antiviral Activity

Research has indicated that derivatives of azido compounds can inhibit HIV replication effectively. The fluorinated variant showed improved efficacy compared to non-fluorinated analogs .

Synthesis of Triazoles

Investigations demonstrated that this compound could synthesize polysubstituted triazoles through cycloaddition reactions. These triazoles exhibited enhanced biological properties, suggesting potential therapeutic applications .

Functionalization Studies

Research into the functionalization of graphitic carbon nitrides using this compound revealed that thermal degradation produces reactive intermediates with applications in nanotechnology and materials science .

Table 1: Summary of Biological Activities and Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; cycloaddition reactions
BiologyBioconjugation; antiviral properties
MedicineDrug development; anticancer activity
IndustryProduction of specialty materials

Table 2: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
CycloadditionCu(I) catalyst, DMFUp to 75%
ReductionLiAlH₄Variable yields
SubstitutionNucleophile (amines)Variable yields

Biological Activity

1-Azido-4-fluorobenzene, with the molecular formula C6_6H4_4FN3_3, is an organic compound characterized by the presence of an azide group (-N₃) attached to a fluorinated benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation, due to its unique structural properties and biological activities.

This compound is known for its high reactivity, which is attributed to the azide functional group and the electron-withdrawing nature of the fluorine atom. It can undergo various chemical reactions, including:

  • Substitution Reactions : The azide group can be substituted by nucleophiles such as amines or alcohols.
  • Cycloaddition Reactions : It participates in 1,3-dipolar cycloadditions to form triazoles.
  • Reduction Reactions : The azide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions make it a versatile building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals .

Biological Activity

Research indicates that compounds containing azide groups, including this compound, exhibit significant biological activities. Notably, they have been investigated for their potential antiviral properties. For instance, derivatives of azido compounds have been studied as non-nucleoside inhibitors of viruses such as HIV . The presence of fluorine atoms may enhance the compound's bioavailability and interaction with biological targets .

The biological activity of this compound largely depends on its application in specific biochemical contexts. For example:

  • In bioconjugation , the azide group allows for selective labeling of biomolecules, which is crucial in tracking and imaging applications.
  • In medicinal chemistry , it serves as a precursor for synthesizing drug candidates that target specific enzymes or receptors .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : A study highlighted that derivatives of azido compounds could inhibit HIV replication effectively. The fluorinated variant showed improved efficacy compared to non-fluorinated analogs .
  • Synthesis of Triazoles : Research demonstrated that this compound could be used to synthesize polysubstituted triazoles through cycloaddition reactions. These triazoles exhibited enhanced biological properties, suggesting potential therapeutic applications .
  • Functionalization Studies : Investigations into the functionalization of graphitic carbon nitrides using this compound revealed that thermal degradation produces reactive intermediates with potential applications in nanotechnology and materials science .

Table 1: Summary of Biological Activities and Applications

Activity/UseDescriptionReferences
Antiviral PropertiesInhibitory effects on HIV replication
Bioconjugation TechniquesLabeling biomolecules for imaging
Synthesis of TriazolesFormation of biologically active triazoles
Material Science ApplicationsFunctionalization in nanotechnology

Table 2: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
CycloadditionCu(I) catalyst, DMFUp to 75%
ReductionLiAlH₄Variable yields
SubstitutionNucleophile (amines)Variable yields

Safety and Handling

Due to its potential explosive nature and acute toxicity, this compound must be handled with caution. Proper safety protocols should be followed when working with this compound to mitigate risks associated with its reactivity .

Q & A

Q. What are the key synthetic routes for preparing 1-azido-4-fluorobenzene, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound is commonly synthesized via nucleophilic aromatic substitution (NAS) of 1-chloro-4-fluorobenzene using sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction temperature (typically 80–100°C) and stoichiometric excess of NaN₃ (1.5–2.0 equivalents) are critical for maximizing yield . Purity is enhanced by post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Contaminants like residual solvents or unreacted starting materials can be monitored using thin-layer chromatography (TLC) with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus
Due to its azide functional group, this compound is thermally unstable and shock-sensitive. Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust or vapors are generated .
  • Ventilation: Use fume hoods for synthesis and handling to mitigate inhalation risks.
  • Storage: Store in airtight, light-resistant containers at 2–8°C, away from heat sources or oxidizing agents .
  • Waste Disposal: Neutralize azides with aqueous sodium nitrite (NaNO₂) before disposal to prevent explosive hazards .

Q. How can researchers optimize the Staudinger reduction of this compound to produce 4-fluoroaniline derivatives?

Advanced Research Focus
The Staudinger reduction of this compound with triphenylphosphine (PPh₃) in anhydrous methyl tert-butyl ether (MTBE) at room temperature yields 4-fluoroaniline hydrochloride with >99% isolated yield . Key optimization factors:

  • Solvent Choice: MTBE minimizes side reactions compared to THF or DCM.
  • Catalytic Additives: Trace acetic acid accelerates iminophosphorane intermediate hydrolysis.
  • Workup: Acidic aqueous extraction (1M HCl) followed by neutralization ensures high-purity amine isolation.
    Analytical Validation:
  • ¹H NMR (CD₃OD): δ 7.55 (dd, J = 9.0, 4.5 Hz, 2H), 7.31 (dd, J = 9.0, 8.3 Hz, 2H) .
  • ¹⁹F NMR: δ -114.25 ppm confirms fluorine retention .

Q. How should researchers address contradictions in spectral data or reactivity trends observed during azide functionalization?

Advanced Research Focus
Discrepancies in NMR shifts or reaction outcomes may arise from:

  • Solvent Polarity Effects: Polar solvents stabilize charge-separated intermediates, altering reaction pathways.
  • Steric/Electronic Factors: Electron-withdrawing fluorine substituents can reduce azide nucleophilicity, requiring adjusted reaction times .
    Resolution Strategies:
  • Control Experiments: Compare results with non-fluorinated analogs (e.g., 1-azidobenzene) to isolate electronic effects.
  • Computational Modeling: Density functional theory (DFT) calculations can predict transition states and validate experimental observations .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Guidance

  • Mass Spectrometry (MS): ESI-MS (m/z 153.1 [M+H]⁺) confirms molecular weight .
  • UV-Vis Spectroscopy: Absorbance at 254 nm (π→π* transitions) aids in monitoring reaction progress .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates azide derivatives from byproducts.
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition onset typically occurs at 120–140°C .

Q. How can researchers design experiments to explore the bioactivity or material science applications of this compound?

Advanced Research Focus

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate fluorinated triazole-linked polymers or biomolecule conjugates.
  • Photolabeling Studies: UV irradiation (365 nm) generates nitrene intermediates for covalent bonding to proteins or DNA .
  • Toxicity Screening: Evaluate cytotoxicity in cell lines (e.g., HEK293) via MTT assays, noting fluorine’s potential to enhance membrane permeability .

Q. What are the common pitfalls in synthesizing or handling this compound, and how can they be mitigated?

Methodological Guidance

  • Azide Explosivity: Avoid grinding or heating solid azides; use dilute solutions (<0.5 M) during reactions .
  • Moisture Sensitivity: Store reagents under inert gas (Ar/N₂) to prevent hydrolysis.
  • Byproduct Formation: Monitor for diazo byproducts via IR spectroscopy (N=N stretch at 2100–2150 cm⁻¹) and quench with NaNO₂ .

Q. Table 1: Key Spectral Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)
This compound7.45 (d, J = 8.5 Hz, 2H), 7.10 (t, J = 8.5 Hz, 2H)-108.2153.1 [M+H]⁺
4-Fluoroaniline (from Staudinger)7.55 (dd, J = 9.0, 4.5 Hz, 2H), 7.31 (dd, J = 9.0, 8.3 Hz, 2H)-114.25112.3 [M+H]⁺
Data sourced from experimental validations

Properties

IUPAC Name

1-azido-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLTICYUZLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447110
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-02-4
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-fluorobenzene
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Synthesis routes and methods I

Procedure details

Prepared in analogy to J. Org. Chem. (1989) 54:5938-5945. To a solution of sulfuric acid (40 mL) and trifluoroacetic acid (200 mL) was added 4-fluoroaniline (22.1 mL, 0.23 mol) dropwise. Then under ice-cooling a solution of sodium nitrite (20.6 g, 0.3 mol) in water (200 mL) was added over 30 min at 15-18° C. The solution was then stirred for 30 min while kept in the ice bath. A solution of sodium azide (25.42 g, 0.39 mol) in water (150 mL) was added dropwise over 30 min. Mixture was foaming and temperature went up to 10° C. while cooling with an ice bath. Reaction mixture was stirred without cooling for 1 h, then extracted with diethyl ether. The combined organic layers were washed with water two times. Then the combined organic layers were diluted with saturated aqueous sodium carbonate solution (500 mL) until the mixture became basic. The organic phase was separated and washed with brine, extracted again with diethyl ether. The organic layers were dried over sodium sulfate and evaporated at 40° C., minimum 50 mbar (already distillation of product), to afford the title product (30.42 g, 96%) as a brown liquid.
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40 mL
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200 mL
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22.1 mL
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20.6 g
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200 mL
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25.42 g
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150 mL
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96%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 262 mg of sodium nitrite dissolved in 2.0 ml of water was dropped into a solution of 3.09 g of 4-fluorophenylhydrazine hydrochloride in 20 ml of concentrated hydrochloric acid and 10 ml of diethyl ether under cooling with ice. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 1.01 g of the crude title compound as a brown oily substance.
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262 mg
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20 mL
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10 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Azido-4-fluorobenzene
1-Azido-4-fluorobenzene
1-Azido-4-fluorobenzene
1-Azido-4-fluorobenzene
1-Azido-4-fluorobenzene
1-Azido-4-fluorobenzene

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